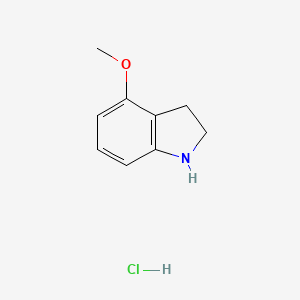
4-Methoxyindoline hydrochloride
Übersicht
Beschreibung
4-Methoxyindoline hydrochloride is a heterocyclic compound with the CAS Number: 90609-70-4 . It has a molecular weight of 185.65 and is typically stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of 4-Methoxyindoline hydrochloride has been described in various studies . One method involves the bromination reaction of m-methoxyaniline to generate 2,4-dibromo-5-anisidine. This is then converted to 5,7-dibromo-4-methoxyindoline through a Sandmeyer method. Finally, 5,7-dibromo-4-methoxyindoline undergoes palladium/carbon catalysis, reduction, and debromination in the presence of hydrogen .Physical And Chemical Properties Analysis
4-Methoxyindoline hydrochloride is a solid substance that is stored at room temperature in an inert atmosphere . It has a molecular weight of 185.65 . More detailed physical and chemical properties are not available from the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Indoles and Indolines
- 4-Methoxyindoline hydrochloride is used in the synthesis of various indoles and indolines. Kawasaki, Ohtsuka, and Sakamoto (1990) demonstrated the conversion of 3-hydroxy-2-methoxyindoline into 4-(2-aminoethyl)indole using a Claisen ortho-amide rearrangement process, illustrating the compound's utility in complex chemical transformations (Kawasaki, Ohtsuka, & Sakamoto, 1990).
Anticancer Research
- Research into anticancer applications has shown the potential of 4-methoxyindoline derivatives. Verbaanderd et al. (2017) discussed the use of 4-aminoquinoline compounds, closely related to 4-methoxyindoline, in anti-cancer therapy, highlighting their role in sensitizing tumor cells to various drugs (Verbaanderd et al., 2017).
Photolysis and Photocleavage Studies
- 4-Methoxyindoline derivatives have been used in photolysis studies. Papageorgiou and Corrie (2000) explored the effects of 4-methoxy substitution on the efficiency of photolysis in 1-acyl-7-nitroindolines, demonstrating its impact on photocleavage efficiency (Papageorgiou & Corrie, 2000).
Inhibition of Tubulin Polymerization
- Compounds derived from 4-methoxyindoline have been studied for their ability to inhibit tubulin polymerization, which is a crucial mechanism in cancer therapeutics. Gastpar et al. (1998) showed that methoxy-substituted 3-formyl-2-phenylindoles, which include 4-methoxyindoline structures, can effectively disrupt microtubule assembly, similar to colchicine (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
Synthesis of Pharmaceutical Compounds
- 4-Methoxyindoline hydrochloride is also involved in the synthesis of various pharmaceutical compounds. For example, Tornetta (1969) discussed the synthesis of Metoclopramide, a medication used as an antiemetic, which is structurally related to methoxyindoline compounds (Tornetta, 1969).
Safety And Hazards
The safety information for 4-Methoxyindoline hydrochloride includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methoxy-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-11-9-4-2-3-8-7(9)5-6-10-8;/h2-4,10H,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXLPTAZQUESGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671996 | |
| Record name | 4-Methoxy-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyindoline hydrochloride | |
CAS RN |
90609-70-4 | |
| Record name | 4-Methoxy-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



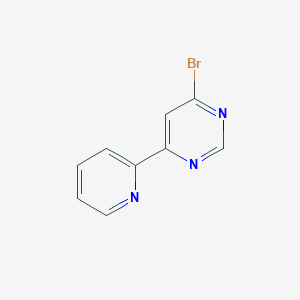
![1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine](/img/structure/B1463052.png)
![(Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine hydrochloride](/img/structure/B1463053.png)
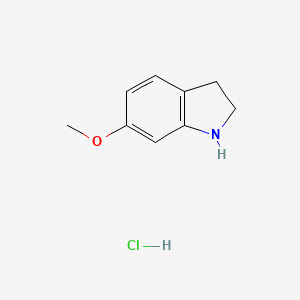
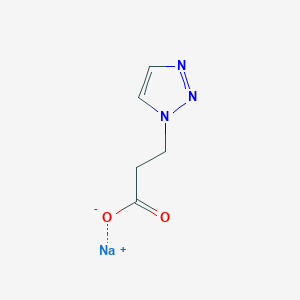

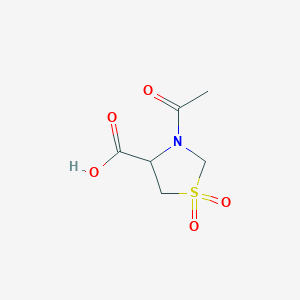
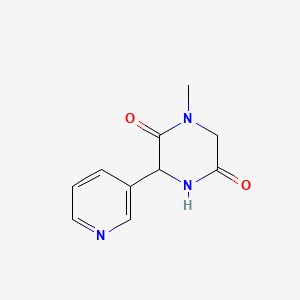
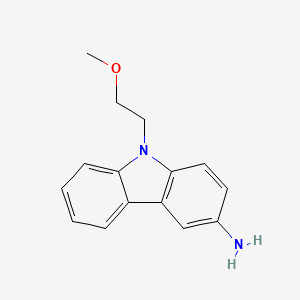
![2-phenyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1463065.png)

![5-oxo-1-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1463071.png)
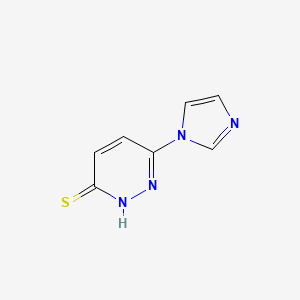
![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B1463073.png)